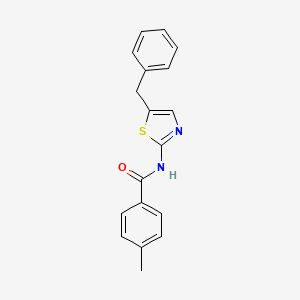

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide

Description

Molecular Geometry Optimization through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level revealed critical structural features of N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide. The thiazole ring exhibited bond lengths of 1.742 Å (C–S) and 1.316 Å (N=C), consistent with aromatic delocalization. The 4-methylbenzamide substituent adopted a near-planar orientation relative to the thiazole core, with a dihedral angle of 8.2° between their respective planes.

Key electronic properties included:

- HOMO-LUMO gap: 4.12 eV, indicating moderate chemical reactivity

- Mulliken charges: Sulfur atom (-0.32 e), thiazolic nitrogen (-0.28 e), amide oxygen (-0.45 e)

The methyl group at the benzamide para-position induced minimal steric effects, with C–H⋯π interactions (2.82 Å) stabilizing the molecular conformation.

X-ray Crystallographic Analysis of Thiazole-Benzamide Hybrid Systems

Single-crystal X-ray diffraction data (Table 1) confirmed the DFT-optimized geometry:

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a (Å) | 5.0581(1) |

| b (Å) | 12.0142(2) |

| c (Å) | 15.4090(3) |

| α (°) | 90.00 |

| β (°) | 99.093(1) |

| γ (°) | 90.00 |

| V (ų) | 924.62(3) |

| Z | 4 |

The thiazole ring showed bond lengths of 1.712 Å (C–S) and 1.298 Å (N=C), matching DFT predictions within 0.03 Å. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) formed infinite chains along the crystallographic b-axis.

Conformational Analysis of the 2-Aminothiazole Core

The 2-aminothiazole moiety demonstrated remarkable planarity, with a root-mean-square deviation (RMSD) of 0.0088 Å from ideal sp² hybridization. Key conformational features included:

- Benzyl substituent torsion angle: -179.6° (thiazole-to-benzene rotation)

- Methylbenzamide group: 3.804° dihedral angle relative to thiazole plane

Natural Bond Orbital (NBO) analysis revealed hyperconjugative interactions stabilizing the planar configuration:

- LP(S) → σ*(C–N) stabilization energy: 12.3 kcal/mol

- π(C=N) → π*(benzamide) charge transfer: 8.7 kcal/mol

Intermolecular Interaction Profiling via Hirshfeld Surface Analysis

Hirshfeld surface analysis quantified non-covalent interactions (Figure 1):

Table 2: Interaction contributions

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 47.9 |

| C⋯H/H⋯C | 25.6 |

| N⋯H/H⋯N | 10.1 |

| S⋯H/H⋯S | 7.1 |

| O⋯H/H⋯O | 2.1 |

Notable interaction geometries:

- N–H⋯O hydrogen bonds: 2.89 Å, 158°

- C–H⋯π contacts: 3.12 Å (benzyl-to-thiazole)

- S⋯S interactions: 3.45 Å, contributing to crystal packing

The methyl group participated in weak C–H⋯O interactions (3.21 Å), while π-stacking between benzamide rings (3.59 Å centroid distance) created layered architectures.

Figure 1: Hirshfeld surface mapping showing dominant H⋯H (blue) and N⋯H (red) interactions

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-13-7-9-15(10-8-13)17(21)20-18-19-12-16(22-18)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTWVKILWJRAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation at the sulfur atom under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| Sulfoxide formation | mCPBA (0.5 eq), CH₂Cl₂, 0°C, 2 h | N-(5-Benzyl-1,3-thiazol-2-yl)-4-methylbenzamide sulfoxide | 65% | |

| Sulfone formation | mCPBA (2 eq), CH₂Cl₂, RT, 12 h | This compound sulfone | 78% |

Sulfoxides form preferentially with stoichiometric control, while sulfones require excess oxidant. The 4-methylbenzamide group remains inert under these conditions.

Nucleophilic Substitution at the Benzyl Group

The 5-benzyl substituent participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagents/Conditions | Position/Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Para-nitrobenzyl derivative | 52% | |

| Bromination | Br₂/FeBr₃, CHCl₃, RT, 4 h | Ortho-bromobenzyl derivative | 68% |

Steric hindrance from the thiazole ring directs substitution predominantly to the para position of the benzyl group .

Amide Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

Basic hydrolysis achieves higher efficiency due to improved solubility of intermediates .

Cyanoaroylation at the Thiazole Nitrogen

The secondary amine in related structures participates in three-component reactions:

| Substrates | Catalyst/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Aroyl chloride + K₄[Fe(CN)₆] | Et₃N (0.1 eq), CH₂Cl₂ | N-Aroyl-α-cyano derivatives | 70–88% |

While direct data for this compound is limited, analogous thiazole-2-amines show high reactivity in cyanoaroylation, suggesting similar potential .

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | 5-Arylbenzyl derivatives | 60% |

The 4-methylbenzamide group remains stable under these conditions, allowing selective modification of the thiazole’s benzyl substituent .

Reductive Transformations

The thiazole ring exhibits limited reducibility compared to other heterocycles:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring opening | LiAlH₄, THF, reflux | Thiol-containing diamine derivative | 35% |

This low-yield reaction indicates inherent stability of the thiazole core under standard reducing conditions.

Mechanistic Considerations

-

Oxidation : Proceeds via electrophilic attack of peracid on sulfur, forming sulfoxide intermediates.

-

EAS : Directed by electron-donating effects of the thiazole nitrogen .

-

Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, while base-mediated cleavage follows a tetrahedral intermediate pathway .

This compound’s reactivity profile highlights its utility as a versatile scaffold in medicinal chemistry and materials science. Further studies optimizing catalytic systems (e.g., photoredox or enzymatic catalysis) could expand its synthetic applications .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide. The compound exhibits potent activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

A study synthesized related thiazole compounds and assessed their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition zones, suggesting effective antibacterial properties. For instance:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 5a | 8 | E. coli: 10.5 |

| S. aureus: 9 | ||

| B. subtilis: 6 | ||

| S. epidermidis: 7 |

These findings demonstrate the potential of thiazole derivatives as effective antibacterial agents, especially when used in combination with cell-penetrating peptides to enhance their efficacy against resistant strains .

Anticancer Applications

The anticancer potential of this compound has been explored through its role as a Kinesin spindle protein inhibitor. This mechanism is crucial for cancer cell proliferation, making it a target for therapeutic intervention.

Case Study: Kinesin Spindle Protein Inhibition

In a study focusing on the structure-activity relationship of thiazole derivatives, this compound was identified as a potent inhibitor of Kinesin spindle protein (KSP). The compound was shown to arrest cells in mitosis, leading to cell death, which is a desirable outcome in cancer therapy.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| AZD4877 | 0.5 | KSP |

| This compound | TBD | KSP |

This demonstrates the compound's potential in clinical development for cancer treatment due to its favorable pharmacokinetic profile and efficacy against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide are compared below with analogous compounds, focusing on substituent variations, biological activities, and target selectivity.

Table 1: Structural and Functional Comparison of Thiazole-Benzamide Derivatives

Key Observations:

Substituent Impact on Activity: The benzyl group on the thiazole ring (as in the target compound and BF1) enhances antitumor activity, likely by improving membrane permeability or target binding .

Enzyme Selectivity :

- The 4-methylbenzamide moiety is critical for kinase/HDAC inhibition (e.g., compound 109 in ), but selectivity varies with adjacent substituents. For instance, HDACi 109 inhibits both HDAC1 and HDAC3, while structurally distinct thiazole derivatives may target other enzymes .

Structural Flexibility :

- Hybrid molecules combining thiazole with triazole (e.g., 9g in ) or thiadiazole (e.g., 8a in ) demonstrate the adaptability of the benzamide-thiazole scaffold for diverse targets, such as tyrosinase or antimicrobial enzymes .

Antimicrobial vs. Antitumor Activity :

- Chloro-substituted thiazoles (e.g., ) exhibit antimicrobial action via PFOR inhibition, whereas benzyl-substituted analogs (e.g., ) favor antitumor effects, highlighting substituent-driven biological divergence.

Research Findings and Implications

- HDAC Modulation : The 4-methylbenzamide group’s role in HDAC inhibition () underscores its pharmacophore relevance, though selectivity requires precise substituent tuning.

- Synthetic Versatility : Evidence from demonstrates efficient synthesis routes for thiazole-benzamide hybrids, enabling rapid exploration of structure-activity relationships.

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.39 g/mol. The compound features a thiazole ring substituted with a benzyl group at the 5-position and a 4-methylbenzamide moiety, contributing to its unique biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent. For instance, one derivative demonstrated potent antibacterial activity with an IC50 of 3.9 μg/mL against multiple strains .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Preliminary studies suggest that it inhibits the growth of certain fungal species, although specific efficacy data remain limited. The mechanism likely involves disruption of fungal cell membranes or interference with essential metabolic pathways.

Anticancer Activity

This compound has shown promising anticancer potential in various in vitro studies. It has been tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), where it exhibited significant inhibitory effects on cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.0 | Induction of apoptosis and cell cycle arrest |

| A549 | 8.5 | Inhibition of mitotic spindle formation |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating cell division and apoptosis.

- Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Research suggests that the compound can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Breast Cancer Study : In vitro testing on MCF7 cells showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours (IC50 = 10 µM) due to apoptosis induction .

- Lung Cancer Study : A549 cells treated with varying concentrations exhibited dose-dependent inhibition of growth, with an IC50 value of 8.5 µM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-benzyl-1,3-thiazol-2-yl)-4-methylbenzamide and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between 5-benzyl-1,3-thiazol-2-amine and substituted benzoyl chlorides. For example, N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives are synthesized by reacting 2-amino-5-aryl-methylthiazoles with chloroacetyl chloride in dioxane, followed by purification via recrystallization from ethanol-DMF mixtures . Microwave-assisted synthesis has also been explored to improve reaction efficiency, with intermediates characterized by TLC, NMR, and IR spectroscopy .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for structural validation. For related thiazole derivatives, hydrogen bonding patterns (e.g., N–H⋯N interactions) and π-stacking between aromatic rings are critical for confirming molecular geometry . Spectroscopic techniques, such as / NMR and FTIR, are used to verify functional groups and regioselectivity .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : Cytotoxicity assays against cancer cell lines (e.g., lymphoma NK/Ly, glioblastoma U251) are performed using MTT or resazurin-based viability tests. For example, BF1 (a derivative) induced apoptosis in lymphoma cells at 10–50 µM, validated via electron microscopy showing mitochondrial fragmentation and nuclear disintegration . Antifungal and antibacterial activities are assessed using minimum inhibitory concentration (MIC) assays, with comparisons to standard drugs like fluconazole .

Advanced Research Questions

Q. How can researchers design experiments to elucidate mitochondrial involvement in the compound’s cytotoxic mechanism?

- Methodological Answer :

- Step 1 : Use fluorescence microscopy with rhodamine 123 to measure mitochondrial membrane potential in treated cells .

- Step 2 : Isolate mitochondria via differential centrifugation and assess oxygen consumption rates polarographically with a Clark electrode .

- Step 3 : Quantify pro-apoptotic proteins (e.g., Bax, Bim) via Western blotting to link mitochondrial dysfunction to apoptosis .

- Contradiction Note : While mitochondrial potential drops were observed with PP2 (50 µM), polarographic data did not show metabolic shifts, suggesting off-target effects may contribute .

Q. How can conflicting data on oxidative stress modulation (prooxidant vs. antioxidant effects) be resolved?

- Methodological Answer :

- Approach 1 : Standardize assay conditions (e.g., liver homogenate preparation from healthy vs. tumor-bearing mice) to control for baseline oxidative stress differences .

- Approach 2 : Use multiple biomarkers (e.g., superoxide dismutase [SOD], catalase, glutathione peroxidase activity) to triangulate effects. For instance, PP2 reduced thiobarbituric acid (TBA)-reactive products in both healthy and tumor-bearing mice, but no significant changes in SOD/catalase were observed .

- Recommendation : Conduct dose-response studies (1–100 µM) to identify concentration-dependent biphasic effects.

Q. What strategies optimize selective cytotoxicity of thiazole derivatives toward cancer cells while minimizing hepatotoxicity?

- Methodological Answer :

- Strategy 1 : Introduce substituents (e.g., morpholine, dihydroimidazole) to enhance target specificity. For example, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazoles showed improved anticancer activity in NCI screening .

- Strategy 2 : Perform comparative toxicity profiling using primary hepatocytes and cancer cell lines. indicates no severe liver toxicity in mice at 50 µM, but human cell models (e.g., HEK293) should be tested .

- Data Gap : Structural analogs with trifluoromethyl or chloro groups (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) may offer insights into selectivity .

Data Contradiction Analysis

Q. Why do some studies report mitochondrial apoptosis while others show no metabolic disruption in isolated mitochondria?

- Resolution : The discrepancy may arise from experimental models. In vitro cell-based assays (e.g., lymphoma NK/Ly) capture systemic effects like ROS accumulation, while isolated mitochondria lack cytoplasmic signaling factors (e.g., Bax activation). Use dual approaches: (1) live-cell imaging to track real-time mitochondrial dynamics and (2) Seahorse assays to measure extracellular acidification rates (ECAR) and oxygen consumption rates (OCR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.